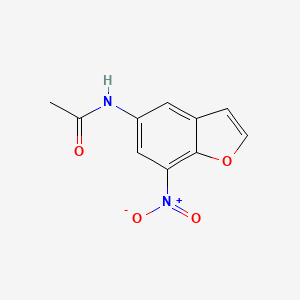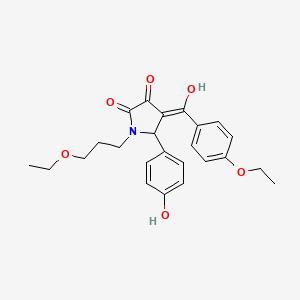![molecular formula C21H24N4O3S B11462722 3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)piperazin-2-one](/img/structure/B11462722.png)
3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with phenyl and thiophene groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)piperazin-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include phenylpiperazine, thiophene-2-carbonyl chloride, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)piperazin-2-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but studies suggest involvement in neurotransmitter regulation and apoptosis induction .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine: Shares the piperazine core but lacks the thiophene and additional carbonyl groups.
Thiophene-2-carbonyl chloride: Contains the thiophene moiety but lacks the piperazine structure.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar in having a phenylpiperazine structure but differs in the additional pyrimidine ring.
Uniqueness
3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)piperazin-2-one is unique due to its combination of the piperazine ring with both phenyl and thiophene substituents, which may confer distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C21H24N4O3S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(thiophene-2-carbonyl)piperazin-2-one |
InChI |
InChI=1S/C21H24N4O3S/c26-19(24-12-10-23(11-13-24)16-5-2-1-3-6-16)15-17-20(27)22-8-9-25(17)21(28)18-7-4-14-29-18/h1-7,14,17H,8-13,15H2,(H,22,27) |
InChI Key |
GLCDPPOVYVNVJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-fluoro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11462648.png)
![4-(7-methoxy-1,3-benzodioxol-5-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11462658.png)
![(2E)-2-cyano-3-(4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}thiophen-2-yl)prop-2-enethioamide](/img/structure/B11462660.png)

![1-[(2-Chloroethyl)sulfonyl]decane](/img/structure/B11462681.png)

![6-(benzylamino)-3,3-dimethyl-8-(2-methylpropyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11462686.png)
![6-butyl-2-hydroxy-1-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11462693.png)

![3,4-dimethoxy-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11462704.png)

![3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11462712.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide](/img/structure/B11462717.png)
